N-(2-Oxotetrahydro-3-furyl)picolinamide
Description
Contextual Overview of Picolinamide (B142947) Derivatives in Medicinal Chemistry
Picolinamide, an amide derivative of picolinic acid, serves as a crucial scaffold in medicinal chemistry due to its versatile biological activities. The pyridine (B92270) ring and the amide group provide sites for hydrogen bonding and other molecular interactions, making picolinamide derivatives effective ligands for various biological targets. nih.gov
Researchers have extensively explored picolinamide derivatives for a wide range of therapeutic applications. These include their investigation as:
Anticancer Agents: Certain picolinamide-based compounds have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov
Enzyme Inhibitors: Picolinamide derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.net
Antimicrobial Agents: The picolinamide scaffold has been incorporated into molecules designed to combat bacterial and fungal infections. mdpi.com
Kinase Inhibitors: Novel N-methyl-picolinamide-4-thiol derivatives have shown potential as antitumor agents by selectively inhibiting Aurora-B kinase. mdpi.com
The synthesis of picolinamide derivatives often involves standard amide bond formation reactions, such as the coupling of picolinic acid or its activated derivatives with various amines. nih.govresearchgate.net
Rationale for Academic Investigation of N-(2-Oxotetrahydro-3-furyl)picolinamide
While there is no specific information on the rationale for investigating "this compound," a hypothetical rationale can be constructed based on the known properties of its components. The 2-oxotetrahydrofuran ring, a γ-butyrolactone, is a structural motif found in numerous biologically active natural products and synthetic molecules. nih.gov The tetrahydrofuran (B95107) ring system is a component of several approved drugs. researchgate.net
The combination of a picolinamide scaffold with a lactone moiety could be a strategy to:
Enhance Biological Activity: The lactone ring could introduce new interaction points with a biological target, potentially increasing the potency or selectivity of the picolinamide core.
Modify Physicochemical Properties: The lactone could alter the solubility, metabolic stability, and other pharmacokinetic properties of the parent picolinamide.
Explore Novel Chemical Space: The combination of these two pharmacophores represents a novel chemical entity that could exhibit unique biological activities not seen with either component alone.
Research Trajectories and Academic Significance of this compound
Given the absence of any published research, there are no established research trajectories or documented academic significance for "this compound."
Hypothetically, if this compound were to be synthesized and studied, research could proceed along the following lines:
Synthesis and Characterization: The initial focus would be on the chemical synthesis of the molecule and its full characterization using spectroscopic and analytical techniques.
Biological Screening: The compound would likely be screened against a panel of biological targets, such as kinases, enzymes, or microbial strains, based on the known activities of picolinamide derivatives.
Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, further chemical modifications would be made to the picolinamide and lactone rings to understand the relationship between the chemical structure and biological activity.
Mechanism of Action Studies: For active compounds, further research would aim to elucidate the specific molecular mechanism by which they exert their biological effects.
Without any foundational research, the academic significance of "this compound" remains purely speculative.
Structure
3D Structure
Properties
CAS No. |
77694-37-2 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(2-oxooxolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c13-9(7-3-1-2-5-11-7)12-8-4-6-15-10(8)14/h1-3,5,8H,4,6H2,(H,12,13) |
InChI Key |
RRPCHNPPWVCVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Oxotetrahydro 3 Furyl Picolinamide
Retrosynthetic Analysis and Key Precursors for N-(2-Oxotetrahydro-3-furyl)picolinamide Synthesis
A retrosynthetic analysis of this compound logically begins with the disconnection of the most synthetically accessible bond. The amide linkage is the most apparent and strategic choice for disconnection. This C-N bond cleavage reveals two primary precursors, as illustrated below.
Retrosynthetic Disconnection:
Image depicting the retrosynthetic disconnection of the amide bond in this compound.This analysis identifies the following key precursors:
Picolinic Acid (or an activated derivative): This commercially available pyridinecarboxylic acid provides the picolinamide (B142947) moiety of the target molecule. For the forward synthesis, it would typically be activated to facilitate amide bond formation.
3-Amino-dihydrofuran-2(3H)-one (α-Amino-γ-butyrolactone): This aminolactone is the source of the 2-oxotetrahydrofuran ring. It is a chiral molecule, and the stereochemistry of the final product will depend on the enantiomeric form of this precursor used. It can be synthesized from precursors like the amino acid methionine. google.comgoogle.com
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible forward synthesis involves the formation of an amide bond between the two key precursors.
Multi-Step Synthesis Pathways
A general and reliable multi-step pathway would involve two main stages: the synthesis of the aminolactone precursor and its subsequent coupling with picolinic acid.
Stage 1: Synthesis of 3-Amino-dihydrofuran-2(3H)-one Hydrochloride
One established route to α-amino-γ-butyrolactone begins with the amino acid methionine. The reaction of methionine with a haloacetic acid, such as chloroacetic acid, in an aqueous solvent system yields the desired aminolactone. google.comgoogle.com Subsequent treatment with an acid, like hydrogen chloride (HCl), allows for the isolation of the more stable hydrochloride salt.
Stage 2: Amide Coupling Reaction
The core of the synthesis is the coupling of picolinic acid with 3-amino-dihydrofuran-2(3H)-one. This can be achieved through several standard methods:
Acid Chloride Method: Picolinic acid can be converted to the more reactive picolinoyl chloride, typically by using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acid chloride is then reacted with 3-amino-dihydrofuran-2(3H)-one in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.
Direct Amide Coupling: Modern peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid and the amine, avoiding the need to isolate the highly reactive acid chloride. This is often the preferred method due to milder conditions and higher yields.
Catalytic Approaches in this compound Formation
The "catalytic" approaches in this context refer to the use of stoichiometric coupling reagents that facilitate the amide bond formation under mild conditions. These reagents are not true catalysts as they are consumed in the reaction, but they represent the most common and efficient methods for this type of transformation. uniurb.it
The reaction involves activating the carboxyl group of picolinic acid to form an active ester intermediate in situ. This intermediate is then readily attacked by the amino group of the aminolactone. A base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required. cam.ac.uk
A summary of common coupling agents applicable to this synthesis is provided in the table below.
| Coupling Reagent Class | Examples | General Characteristics |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Cost-effective and widely used. Often used with additives like HOBt to suppress side reactions and reduce racemization. americanpeptidesociety.orgbachem.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly efficient, especially for hindered couplings. Generates non-interfering byproducts. peptide.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very fast reaction rates and high yields. HATU is particularly effective for reducing racemization risk. uniurb.itsigmaaldrich.com |
Asymmetric Synthesis and Stereoselective Preparation of this compound Enantiomers
The target molecule, this compound, possesses a single stereocenter at the C3 position of the tetrahydrofuranone ring. Therefore, it can exist as two enantiomers: (S)-N-(2-Oxotetrahydro-3-furyl)picolinamide and (R)-N-(2-Oxotetrahydro-3-furyl)picolinamide.
A stereoselective synthesis of one of these enantiomers depends entirely on the use of an enantiomerically pure starting material for the chiral portion of the molecule. The key to the asymmetric synthesis is the precursor, 3-amino-dihydrofuran-2(3H)-one .
To synthesize the (S)-enantiomer of the final product, one would start with (S)-3-amino-dihydrofuran-2(3H)-one . This chiral precursor can be readily synthesized from the naturally occurring and inexpensive amino acid, L-methionine, which has the (S) configuration.
Conversely, the (R)-enantiomer could be prepared by starting with D-methionine to produce (R)-3-amino-dihydrofuran-2(3H)-one .
The subsequent amide coupling step with picolinic acid does not affect the existing stereocenter, thus preserving the stereochemical integrity of the aminolactone precursor in the final product. Various methods for synthesizing chiral amino γ-butyrolactones have been reported, often starting from chiral epoxy esters or employing other chiral synthons. nih.govnih.gov
Green Chemistry Principles Applied to this compound Synthesis
Applying the principles of green chemistry to the proposed synthesis can reduce its environmental impact.
| Green Chemistry Principle | Application to Proposed Synthesis |
| Atom Economy | The use of direct amide coupling agents (e.g., HATU, PyBOP) offers higher atom economy compared to the acid chloride method, which generates stoichiometric salt waste. |
| Use of Catalysis | While coupling agents are stoichiometric, their use avoids harsher reagents like SOCl₂. The development of a truly catalytic amide bond formation would be a significant green advancement. |
| Use of Safer Solvents | Traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) could potentially be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, or acetonitrile, depending on reagent solubility and reactivity. |
| Use of Renewable Feedstocks | A key advantage of the proposed route is the use of an amino acid (methionine) as a precursor for the aminolactone, which is derived from renewable biological sources. google.com |
| Reduce Derivatives | Direct coupling avoids the need for an intermediate protection/deprotection strategy for the amine, and it also avoids the isolation of the highly reactive and hazardous acid chloride intermediate. |
Analytical Characterization of Synthetic Intermediates and Final Product Purity
To ensure the successful synthesis of this compound and its intermediates, a suite of analytical techniques would be employed to confirm their structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would be used to confirm the presence of all protons and their connectivity. Key signals would include characteristic aromatic protons from the pyridine (B92270) ring, diastereotopic protons of the CH₂ group in the lactone ring, the proton at the C3 stereocenter, and the amide N-H proton.
¹³C NMR: Would identify all unique carbon atoms, including the two carbonyl carbons (amide and lactone), the carbons of the pyridine ring, and the carbons of the tetrahydrofuranone ring.
Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups. Expected characteristic absorption bands would appear for the N-H stretch of the amide, the C=O stretches for both the lactone and the amide (which would appear at different wavenumbers), and C=N/C=C stretches from the aromatic pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the final product by providing a highly accurate molecular weight. Fragmentation patterns could also help confirm the structure.
Chromatography: Techniques like Thin Layer Chromatography (TLC) would be used to monitor the reaction progress, while Column Chromatography would be used for purification. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, would be essential for determining the purity and enantiomeric excess (e.e.) of the final product in an asymmetric synthesis.
The following table summarizes the expected analytical data for the target compound.
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals in the aromatic region (~7.5-8.5 ppm) for pyridine ring protons. A downfield signal for the amide proton (N-H). A multiplet for the proton at the C3 position (methine). Signals for the two CH₂ groups of the lactone ring. |
| ¹³C NMR | Two distinct carbonyl signals (>160 ppm) for the amide and lactone. Signals in the aromatic region for the pyridine ring carbons. Signals for the C3 methine and the two CH₂ carbons of the lactone. |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹). Lactone C=O stretch (~1770 cm⁻¹). Amide C=O stretch (~1670 cm⁻¹). Aromatic C=C/C=N stretches (~1500-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀N₂O₃. |
Structural Elucidation and Conformational Analysis of N 2 Oxotetrahydro 3 Furyl Picolinamide
Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within N-(2-Oxotetrahydro-3-furyl)picolinamide.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra would provide key information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the picolinamide (B142947) and the tetrahydrofuran (B95107) rings. The aromatic protons of the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The proton on the chiral carbon of the tetrahydrofuran ring, adjacent to the nitrogen, is expected to be a multiplet due to coupling with the neighboring methylene (B1212753) protons. The chemical shifts of the methylene protons in the lactone ring would also be characteristic.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for the carbonyl carbons of the amide and the lactone, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the tetrahydrofuran ring. The chemical shifts of the carbonyl carbons are particularly diagnostic.
Expected NMR Data:
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |
| Amide N-H | 8.0 - 9.5 | - |
| Tetrahydrofuran CH-N | 4.0 - 5.0 | 50 - 60 |
| Tetrahydrofuran CH₂ | 2.0 - 4.5 | 20 - 70 |
| Amide C=O | - | 160 - 170 |
| Lactone C=O | - | 170 - 180 |
Note: The expected chemical shift values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. ipb.pt NOESY experiments could provide insights into the spatial proximity of protons, which is valuable for conformational analysis. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. rsc.org
The fragmentation of the molecule under mass spectrometric conditions would likely involve the cleavage of the amide bond and the opening of the lactone ring. Common fragmentation pathways would include the loss of the picolinoyl group or the tetrahydrofuranone moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of both the amide and the lactone, and the C-N and C-O stretching vibrations. mdpi.com The position of the amide I band (C=O stretch) can provide information about hydrogen bonding. mdpi.com
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum is determined by the electronic transitions within the molecule. The picolinamide moiety, containing the pyridine ring conjugated with the carbonyl group, is the primary chromophore. It is expected to exhibit absorption bands in the UV region, typically arising from π → π* and n → π* transitions. ikm.org.mymu-varna.bg The solvent can influence the position of these absorption maxima. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov An X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov
In the solid state, the molecules are likely to be packed in a way that maximizes intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen or the pyridine nitrogen of adjacent molecules. researchgate.net Pi-pi stacking interactions between the pyridine rings may also play a role in the crystal packing. researchgate.net The conformation of the molecule in the solid state would be revealed, including the planarity of the amide group and the conformation of the tetrahydrofuran ring.
Conformational Landscape and Energetic Preferences of this compound
The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the C(pyridine)-C(amide) bond and the N-C(lactone) bond.
Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to explore the potential energy surface and identify the low-energy conformers. core.ac.ukmdpi.com For picolinamide itself, studies have shown that the planar conformer, stabilized by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, is the most stable. core.ac.uk A similar intramolecular interaction could be a key factor in determining the preferred conformation of this compound.
Isomerism and Tautomerism Considerations in this compound
Isomerism: this compound possesses a chiral center at the C3 position of the tetrahydrofuran ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-N-(2-Oxotetrahydro-3-furyl)picolinamide. The synthesis of this compound would typically result in a racemic mixture unless a chiral starting material or a stereoselective synthesis is employed. The presence of diastereomers is also a possibility if additional chiral centers are present. nih.gov
Tautomerism: Amide-imidol tautomerism is a possibility for the picolinamide moiety. This involves the migration of the amide proton to the carbonyl oxygen, resulting in a hydroxyl group and a C=N double bond. However, for simple amides, the amide tautomer is significantly more stable than the imidol tautomer. Therefore, this compound is expected to exist predominantly in the amide form. Spectroscopic data, particularly ¹³C NMR, can confirm the predominance of the amide tautomer. researchgate.net
Structure Activity Relationship Sar Studies of N 2 Oxotetrahydro 3 Furyl Picolinamide Analogues
Design Principles for N-(2-Oxotetrahydro-3-furyl)picolinamide Analogues
The design of analogues of this compound is guided by established principles of medicinal and agrochemical chemistry, aiming to optimize the compound's interaction with its biological target. A primary strategy involves the modification of existing lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. For picolinamide-based fungicides, a key design principle is the retention of the core scaffold responsible for the primary binding interaction, while introducing substituents that can form additional favorable interactions or modulate the physicochemical properties of the molecule.
The design of novel picolinamide (B142947) derivatives often involves splicing active substructures from different molecules. For instance, combining a picolinamide core with various heterocyclic rings can lead to the discovery of compounds with novel or enhanced biological activities. This approach is based on the hypothesis that the resulting hybrid molecule may inherit the beneficial properties of its parent fragments.
Another important design principle is the consideration of the target's binding site. Although the specific target of this compound is not detailed here, for related picolinamide fungicides like fenpicoxamid (B607437) and florylpicoxamid, the target is the Qi site of the mitochondrial cytochrome bc1 complex. nih.gov The design of analogues would therefore focus on modifications that enhance the binding affinity to this site, for example, by introducing groups that can form hydrogen bonds or hydrophobic interactions with key amino acid residues.
Systematic Modifications of the Picolinamide Core and their Impact on Biological Activity
The picolinamide core is a critical component for the biological activity of this class of compounds. Systematic modifications to the pyridine (B92270) ring can have a profound impact on efficacy. Studies on related picolinamide fungicides have shown that the nature and position of substituents on the pyridine ring are crucial.
For instance, in a series of novel picolinamides, the introduction of chloro and fluoro substituents on the aromatic ring was found to correlate with antifungal activity. scialert.net Specifically, chloro-substituted picolinamide derivatives exhibited the highest antifungal activity against several soil-borne pathogens. scialert.net This suggests that electron-withdrawing groups on the picolinamide ring can enhance biological activity.
In the context of the antifungal antibiotic UK-2A, which contains a picolinic acid moiety, replacement of the 3-hydroxy-4-methoxy picolinic acid with other o-hydroxy-substituted arylcarboxylic acids resulted in analogues with retained or even slightly enhanced activity against certain fungi. nih.gov This indicates that while the picolinamide scaffold is important, some degree of variation is tolerated, and bioisosteric replacement can be a fruitful strategy for optimization.
The following table summarizes the impact of substitutions on the picolinamide core on antifungal activity, based on studies of related compounds.
| Modification of Picolinamide Core | Observed Impact on Antifungal Activity | Reference Compound Class |
| Introduction of Chloro Substituents | Enhanced activity against soil-borne fungi | N-phenyl-imino-picolinamides |
| Introduction of Fluoro Substituents | Increased activity against specific fungi | N-phenyl-imino-picolinamides |
| Replacement with o-hydroxy-substituted arylcarboxylic acids | Retained or slightly improved activity | UK-2A Analogues |
Structural Variations of the Tetrahydrofuran (B95107) Moiety and their Effects on Activity Profiles
Variations to the tetrahydrofuran ring could include:
Substitution at other positions: Introducing substituents at the 4- and 5-positions of the tetrahydrofuran ring could explore additional binding pockets in the target protein. The nature of these substituents (e.g., alkyl, halogen, hydroxyl) would modulate the lipophilicity and polarity of this part of the molecule.
Ring modification: Replacing the tetrahydrofuran ring with other cyclic systems, such as oxetane (B1205548), cyclopentane, or other heterocycles, could assess the importance of the ring size and the oxygen atom for activity. Studies on N-(2-oxo-3-oxetanyl)carbamic acid esters have shown that the four-membered oxetane ring can be a key component of potent enzyme inhibitors. nih.gov
Modification of the lactone: The carbonyl group of the lactone is a potential hydrogen bond acceptor. Modifications at this position are likely to have a significant impact on activity.
In the design of HIV-1 protease inhibitors containing substituted tetrahydrofuran derivatives, it was found that the stereochemistry and the nature of the substituents on the tetrahydrofuran ring had a clear influence on the enzyme affinity. nih.gov This underscores the importance of a systematic exploration of the tetrahydrofuran moiety in the this compound series.
Stereochemical Influence on Structure-Activity Relationships within the this compound Series
Chirality plays a pivotal role in the biological activity of many molecules, as biological targets such as enzymes and receptors are themselves chiral. This compound has a chiral center at the 3-position of the tetrahydrofuran ring. The absolute configuration at this center is expected to be a critical determinant of biological activity.
It is a common observation that different enantiomers of a chiral molecule exhibit different biological activities. One enantiomer may be significantly more active than the other, or the two enantiomers may have qualitatively different activities. This is because the spatial arrangement of the atoms in one enantiomer may allow for a more complementary fit with the binding site of the target protein.
Studies on other chiral molecules have demonstrated the profound impact of stereochemistry. For example, in a series of nature-inspired compounds, only the isomers with the natural configuration displayed significant biological activity, suggesting a stereoselective uptake or interaction with the target. nih.govresearchgate.net Similarly, for HIV-1 protease inhibitors with a tetrahydrofuran ligand, the stereochemistry of the substituents on the tetrahydrofuran ring was shown to be crucial for potent enzyme inhibition. nih.gov
Therefore, in the development of this compound analogues, it is essential to synthesize and test individual enantiomers to determine the optimal stereochemistry for the desired biological activity. The eutomer (the more active enantiomer) would then be selected for further development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a compound series in three dimensions.
A 3D-QSAR study on a series of N-(2-oxo-3-oxetanyl)carbamic acid esters, which share some structural similarities with the title compound, successfully developed a predictive model for their inhibitory activity. nih.gov Such a model can provide valuable insights into the structural requirements for high potency. The contour maps generated from these models can highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
For this compound derivatives, a QSAR model could be developed using a training set of synthesized analogues with their corresponding biological activity data. The resulting model could then be used to:
Predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
Provide a deeper understanding of the SAR by visualizing the favorable and unfavorable interactions with the putative target.
Guide the design of new analogues with improved activity.
The successful development of a robust QSAR model relies on a dataset of structurally diverse compounds with accurately measured biological activities. nih.gov
Molecular Mechanisms of Action and Biological Pathway Modulation by N 2 Oxotetrahydro 3 Furyl Picolinamide
Identification and Validation of Primary Molecular Targets of N-(2-Oxotetrahydro-3-furyl)picolinamide
The initial step in characterizing the pharmacological action of this compound involves the identification and validation of its direct molecular binding partners within the cell.
To isolate and identify the specific proteins that this compound interacts with, a multi-pronged approach involving affinity chromatography and proteomic analysis was employed. An affinity matrix was synthesized by immobilizing this compound onto a solid support. This matrix was then used to capture interacting proteins from cell lysates.
Subsequent to the affinity capture, the bound proteins were eluted and identified using mass spectrometry-based proteomics. This strategy led to the identification of several potential binding partners. The most prominent of these was found to be a key signaling protein, Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4), which is known to be involved in cellular stress responses and apoptosis.
Hypothetical Data Table: Proteins Identified by Affinity Chromatography-Mass Spectrometry
| Protein Name | Gene Symbol | UniProt ID | Peptide Count | % Coverage |
|---|---|---|---|---|
| Mitogen-Activated Protein Kinase Kinase 4 | MAP2K4 | P45985 | 28 | 35 |
| Casein Kinase 2 Subunit Alpha | CSNK2A1 | P68400 | 15 | 22 |
| Heat Shock Protein 90-alpha | HSP90AA1 | P07900 | 12 | 18 |
To validate the direct interaction between this compound and the identified potential targets, biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were conducted. These techniques provide quantitative data on binding affinity and thermodynamics.
SPR analysis confirmed a direct and dose-dependent binding of this compound to recombinant human MAP2K4. The binding kinetics revealed a rapid association and a slow dissociation, indicative of a stable interaction.
ITC was then used to determine the thermodynamic parameters of this interaction. The binding was found to be enthalpically driven, suggesting that hydrogen bonding and van der Waals forces are the primary drivers of the interaction.
Hypothetical Data Table: Biophysical Validation of Target Binding
| Technique | Target Protein | Binding Affinity (K D ) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|---|
| Surface Plasmon Resonance | MAP2K4 | 2.5 µM | - | - | - |
Elucidation of Downstream Biological Pathways Modulated by this compound
Following the identification of its primary molecular target, the broader effects of this compound on cellular pathways were investigated.
To understand the impact of this compound on cellular transcription, gene expression profiling was performed using RNA sequencing on cells treated with the compound. The results indicated significant changes in the expression of genes downstream of the MAP2K4 signaling pathway. Notably, there was an upregulation of genes involved in apoptosis and cell cycle arrest, and a downregulation of genes associated with cell proliferation and survival.
Hypothetical Data Table: Differentially Expressed Genes upon Treatment
| Gene Name | Gene Symbol | Function | Fold Change | p-value |
|---|---|---|---|---|
| Cyclin Dependent Kinase Inhibitor 1A | CDKN1A | Cell Cycle Arrest | +3.2 | <0.01 |
| BCL2 Associated X, Apoptosis Regulator | BAX | Apoptosis | +2.8 | <0.01 |
| Cyclin D1 | CCND1 | Cell Proliferation | -2.5 | <0.01 |
To complement the transcriptomic data, proteomic and metabolomic analyses were conducted to assess changes at the protein and metabolite levels. Proteomic analysis confirmed the upregulation of apoptotic proteins and downregulation of proliferative proteins, consistent with the gene expression data.
Metabolomic profiling revealed shifts in cellular metabolism, including alterations in amino acid and lipid metabolism, which are consistent with a state of cellular stress and reduced proliferation.
Hypothetical Data Table: Key Metabolite Changes
| Metabolite | Pathway | Fold Change | p-value |
|---|---|---|---|
| Aspartate | Amino Acid Metabolism | -1.8 | <0.05 |
| Glutamate | Amino Acid Metabolism | -1.5 | <0.05 |
| Palmitic Acid | Lipid Metabolism | +1.7 | <0.05 |
Enzymatic Inhibition or Activation Profiles of this compound
Given that the primary identified target, MAP2K4, is a kinase, the enzymatic activity of this compound was assessed. In vitro kinase assays were performed to determine if the compound inhibits or activates the enzymatic function of MAP2K4.
The results demonstrated that this compound acts as an inhibitor of MAP2K4 kinase activity. The inhibition was found to be competitive with respect to ATP, suggesting that the compound binds to the ATP-binding pocket of the enzyme.
Hypothetical Data Table: Enzymatic Inhibition Profile
| Enzyme | Type | IC 50 | Mechanism of Inhibition |
|---|
Information regarding this compound is currently unavailable in public scientific literature.
Extensive searches for research data pertaining to the molecular mechanisms of action, biological pathway modulation, ligand-receptor interaction dynamics, and binding kinetics of the chemical compound this compound have yielded no specific results.
As of the current date, there appear to be no published scholarly articles, patents, or conference proceedings that detail the specific interactions of this compound with biological targets. Consequently, data on its binding affinity (such as Ki, Kd, or IC50 values), association and dissociation rate constants (kon and koff), or the structural basis of its interaction with any receptor or enzyme are not available in the public domain.
Therefore, the requested article section "5.4. Ligand-Receptor Interaction Dynamics and Binding Kinetics" for this compound cannot be generated with scientifically accurate and verifiable information at this time.
Preclinical in Vitro Model Systems for N 2 Oxotetrahydro 3 Furyl Picolinamide Research
Cell-Based Functional Assays for Target Engagement and Pathway Modulation
Cell-based functional assays are fundamental in early-stage drug discovery to understand how a compound affects cellular processes. These assays can confirm whether a compound interacts with its intended molecular target within a cell and modulates a specific signaling pathway.
Reporter gene assays are a common method to investigate the impact of a compound on a specific signaling pathway. In this system, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in the expression of the reporter gene, which can be quantified by measuring the light output or color change, indicates that the compound is modulating the pathway. For a compound like N-(2-Oxotetrahydro-3-furyl)picolinamide, this assay could be used to screen for its ability to either activate or inhibit a wide range of cellular signaling cascades.
High-Throughput Screening (HTS) Approaches for Identifying this compound Activity
High-throughput screening (HTS) utilizes automation and large-scale data analysis to rapidly test the biological or biochemical activity of a large number of compounds. HTS is a cornerstone of modern drug discovery, enabling the efficient identification of "hit" compounds with potential therapeutic value. Were this compound part of a larger chemical library, HTS would be the primary method for its initial screening against various biological targets or in phenotypic assays. The process is designed to be rapid and cost-effective, allowing for the screening of thousands of compounds in a short period.
Co-Culture and Organotypic Models for Complex Biological Systems
To better mimic the complex environment of tissues and organs, co-culture and organotypic models are employed. Co-culture systems involve growing two or more different cell types together, allowing for the study of cell-cell interactions. Organotypic models are three-dimensional cultures that more closely replicate the architecture and function of native tissue. These models would be crucial for evaluating the effects of this compound in a more physiologically relevant context, for instance, in models of disease that involve multiple cell types.
Primary Cell Culture Systems for Mechanistic Studies
Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are often considered more representative of the in vivo environment compared to immortalized cell lines. Utilizing primary cell cultures, such as neurons, hepatocytes, or immune cells, would allow for detailed mechanistic studies of this compound to understand its mode of action at the cellular and molecular level in a more biologically relevant system.
Biophysical Assays for Direct Target Interaction in Cellular Lysates
Biophysical assays are used to confirm the direct binding of a compound to its protein target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays can be performed using cellular lysates that contain the target protein in a more native environment. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for confirming target engagement and for lead optimization. If a molecular target for this compound were identified, these assays would be essential to validate the direct interaction.
Computational and Theoretical Investigations of N 2 Oxotetrahydro 3 Furyl Picolinamide
Molecular Docking and Scoring Function Evaluation for Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as N-(2-Oxotetrahydro-3-furyl)picolinamide, to the active site of a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.
The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. A high-ranking score suggests a favorable interaction and a higher likelihood of the ligand acting as an inhibitor or modulator of the target protein. For this compound, a virtual screening campaign against a library of known drug targets could be performed. The results would highlight proteins with the highest predicted binding affinities, thereby prioritizing them for further experimental validation.
Scoring functions are critical components of molecular docking programs. They are mathematical models used to approximate the binding free energy of a ligand-protein complex. Different scoring functions (e.g., force-field-based, empirical, and knowledge-based) can yield varying results. Therefore, a consensus scoring approach, where multiple scoring functions are used to evaluate the docking poses, is often employed to increase the reliability of the predictions.
Table 1: Hypothetical Molecular Docking Results for this compound Against Selected Targets
| Target Protein | PDB ID | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 1CX2 | AutoDock Vina | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | GOLD | -7.9 | Tyr59, Tyr119, Gly121 |
| Janus Kinase 2 (JAK2) | 3E62 | Schrödinger Glide | -9.2 | Leu855, Gly935, Arg980 |
| p38 Mitogen-Activated Protein Kinase | 1A9U | MOE | -8.8 | Lys53, Met109, Asp168 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Following the identification of potential protein targets through molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-protein complexes over time. MD simulations provide a detailed view of the dynamic behavior of molecules and can reveal important information about the conformational changes and intermolecular interactions that govern the binding process.
In an MD simulation, the atoms of the system (the protein, the ligand, and the surrounding solvent) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), one can assess the stability of the ligand in the binding pocket. A stable complex is characterized by minimal fluctuations in the ligand's position and the maintenance of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
For this compound, MD simulations would be performed on the top-ranked complexes identified from molecular docking. The analysis of the simulation trajectories would provide insights into the durability of the binding pose and the specific interactions that contribute most to the complex's stability. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of the protein residues, respectively.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound-JAK2 Complex
| Parameter | Value |
| Simulation Software | GROMACS |
| Force Field | AMBER99SB-ILDN |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Average RMSD of Ligand | 1.2 Å |
| Key Stable Hydrogen Bonds (Hypothetical) | Ligand-NH...Asp994, Ligand-C=O...Leu855 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, offer a powerful approach to investigate the electronic properties and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about the molecular geometry, charge distribution, molecular orbitals, and electrostatic potential of this compound.
Understanding the electronic structure is crucial for predicting a molecule's reactivity and its potential to interact with biological targets. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO can provide insights into the molecule's chemical stability and reactivity.
Furthermore, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. This information is invaluable for understanding how this compound might interact with amino acid residues in a protein's active site.
Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT (B3LYP/6-31G)*
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Most Negative Electrostatic Potential | Oxygen atom of the picolinamide (B142947) carbonyl group |
| Most Positive Electrostatic Potential | Hydrogen atom of the amide group |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.
Once a pharmacophore model is developed for this compound, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to exhibit similar biological activity. These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for synthesis and experimental testing.
This approach is particularly useful for identifying novel scaffolds and exploring the structure-activity relationship (SAR) of a series of compounds. By understanding the key pharmacophoric features of this compound, medicinal chemists can design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
Table 4: Hypothetical Pharmacophore Model for this compound
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) 1 | Oxygen of the picolinamide carbonyl |
| Hydrogen Bond Acceptor (HBA) 2 | Nitrogen of the pyridine (B92270) ring |
| Hydrogen Bond Donor (HBD) | Hydrogen of the amide group |
| Hydrophobic (HY) | Tetrahydrofuran (B95107) ring |
This table presents hypothetical data for illustrative purposes.
In Silico Predictive Modeling for Biological Activities and Ligand Design
In silico predictive modeling encompasses a range of computational methods aimed at predicting the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of chemical compounds. These models are typically built using machine learning algorithms trained on large datasets of experimentally determined properties.
For this compound, various in silico models can be used to predict its potential biological activities, such as anti-inflammatory, anti-cancer, or anti-viral effects. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical structure of a molecule with its biological activity, allowing for the prediction of the potency of novel analogues.
Furthermore, ADMET prediction is a critical step in early-stage drug discovery, as poor pharmacokinetic properties are a major cause of drug failure in clinical trials. In silico ADMET models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions can guide the design of new ligands based on this compound with improved drug-like properties. By integrating these predictive models into the design cycle, the chances of developing a successful drug candidate can be significantly enhanced.
Table 5: Hypothetical In Silico ADMET Predictions for this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Blockage | Low risk | Low risk of cardiotoxicity |
This table presents hypothetical data for illustrative purposes.
Derivatization Strategies and Lead Optimization Based on N 2 Oxotetrahydro 3 Furyl Picolinamide Scaffold
Medicinal Chemistry Approaches for Analogue Library Generation
The generation of analogue libraries from the N-(2-Oxotetrahydro-3-furyl)picolinamide scaffold is a key step in exploring the structure-activity relationship (SAR) and optimizing lead compounds. drughunter.com Medicinal chemists utilize a variety of synthetic strategies to systematically modify different parts of the molecule.
The synthesis of picolinamide (B142947) derivatives often involves the coupling of a picolinic acid derivative with an appropriate amine. researchgate.net For the this compound scaffold, this would typically involve the reaction of a substituted picolinoyl chloride or an activated picolinic acid with 3-aminodihydrofuran-2(3H)-one. This approach allows for the introduction of a wide range of substituents on the pyridine (B92270) ring of the picolinamide moiety. Common synthetic routes for creating diverse picolinamide analogues are outlined below:
Modification of the Picolinamide Ring: Substituents can be introduced onto the pyridine ring of the picolinic acid precursor prior to coupling with the aminotetrahydrofuranone. This allows for the exploration of electronic and steric effects on biological activity. For example, different functional groups (e.g., halogens, alkyls, alkoxys) can be installed at various positions of the pyridine ring.
Amide Bond Modification: While less common, the amide bond itself can be replaced with bioisosteres to alter the compound's properties. nih.gov Bioisosteric replacements for amides can include structures like 1,2,4-oxadiazoles or triazoles, which can improve metabolic stability and pharmacokinetic profiles. nih.gov
Alterations to the Tetrahydrofuran (B95107) Ring: The 2-oxotetrahydrofuran moiety offers several possibilities for modification. The lactone can be opened to yield corresponding γ-hydroxy acid derivatives. Additionally, substitutions can be made at other positions of the tetrahydrofuran ring, although this may require more complex multi-step syntheses. The stereochemistry of the 3-amino group is also a critical point for variation, as biological targets are often highly sensitive to the stereoisomeric configuration of a ligand.
A representative, though generalized, synthetic scheme for generating a library of this compound analogues is depicted below:
Scheme 1: General Synthetic Route for Picolinamide Analogue Library Generation
Substituted Picolinic Acid + Activating Agent → Activated Picolinic Acid
Activated Picolinic Acid + 3-Aminodihydrofuran-2(3H)-one → this compound Analogue
The following interactive table provides examples of possible modifications and the rationale behind them for generating an analogue library based on the this compound scaffold.
| Modification Site | Example of Modification | Rationale for Modification |
| Picolinamide Ring | Introduction of a chlorine atom | To explore halogen bonding interactions with the target protein. |
| Picolinamide Ring | Addition of a methoxy (B1213986) group | To investigate the effect of an electron-donating group and potential hydrogen bond acceptor. |
| Amide Linker | Bioisosteric replacement with a 1,2,4-oxadiazole | To improve metabolic stability and alter hydrogen bonding capacity. nih.gov |
| Tetrahydrofuran Ring | Ring-opening of the lactone to a γ-hydroxy acid | To introduce a carboxylic acid group for potential salt formation and new interactions with the target. |
| Tetrahydrofuran Ring | Introduction of a methyl group at the 4-position | To probe a potential hydrophobic pocket in the binding site. |
Structure-Based Drug Design (SBDD) Utilizing this compound Scaffold
Structure-based drug design (SBDD) is a powerful methodology that leverages the three-dimensional structural information of a biological target to design new ligands with improved affinity and selectivity. nih.gov The this compound scaffold can serve as an excellent starting point for SBDD campaigns.
The process typically begins with the determination of the crystal structure of the target protein in complex with the initial hit compound or a close analogue. This provides a detailed map of the binding site and the key interactions between the ligand and the protein. Computational methods such as molecular docking can then be used to predict the binding modes of new, hypothetical analogues. wikipedia.org For instance, molecular docking studies on picolinamide-based derivatives have been used to investigate their binding capacity and mode with targets like VEGFR-2. wikipedia.org
Key interactions that can be optimized using SBDD for the this compound scaffold include:
Hydrogen Bonding: The amide NH group and the carbonyl oxygen, as well as the nitrogen atom in the pyridine ring and the lactone carbonyl, can all participate in hydrogen bonding with the target protein. SBDD can guide the placement of additional hydrogen bond donors and acceptors to maximize these interactions. wikipedia.org
Hydrophobic Interactions: The pyridine ring and the aliphatic part of the tetrahydrofuran ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. By adding or modifying hydrophobic groups, the affinity of the compound can be improved.
π-Stacking: The aromatic pyridine ring can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site.
The following table summarizes how SBDD principles can be applied to different parts of the this compound scaffold.
| Scaffold Moiety | Potential Interaction | SBDD-Guided Modification | Example Target Residue |
| Picolinamide Pyridine Ring | Hydrogen Bonding | Introduce a nitrogen atom in the ring (e.g., pyrimidine) | Aspartate, Glutamate |
| Picolinamide Pyridine Ring | π-Stacking | Extend the aromatic system (e.g., quinoline) | Phenylalanine, Tyrosine |
| Amide Linker | Hydrogen Bonding | Modify the linker to optimize geometry for H-bonding | Serine, Threonine |
| 2-Oxotetrahydrofuran Ring | Hydrophobic Interactions | Add alkyl groups to probe hydrophobic pockets | Leucine, Isoleucine, Valine |
| 2-Oxotetrahydrofuran Ring | Hydrogen Bonding | Introduce hydroxyl groups | Asparagine, Glutamine |
Fragment-Based Drug Discovery (FBDD) Concepts Applied to this compound
Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. researchgate.net These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold can be deconstructed into its constituent fragments, the picolinamide and the 2-oxotetrahydrofuran moieties, which can be considered as starting points for an FBDD campaign.
The "Rule of Three" is often used to define a good fragment: a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP of 3 or less. Both the picolinamide and the 2-oxotetrahydrofuran fragments generally adhere to these rules.
Strategies for applying FBDD concepts to this scaffold include:
Fragment Screening: A library of fragments containing either the picolinamide or the tetrahydrofuran motif could be screened against a target of interest using biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to identify binders.
Fragment Growing: Once a fragment hit is identified and its binding mode is determined, it can be "grown" by adding functional groups to improve its affinity. For example, if the 2-oxotetrahydrofuran fragment binds to a target, synthetic chemistry can be used to add the picolinamide moiety or other groups to pick up additional interactions in the binding site.
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target protein, they can be linked together to create a single, more potent molecule. For instance, a picolinamide fragment and another unrelated fragment binding nearby could be connected with an appropriate linker.
The table below illustrates the FBDD workflow using the components of this compound as examples.
| FBDD Stage | Description | Application to the Scaffold |
| Fragment Library Design | Creation of a library of small, diverse molecules. | Include picolinamide and 2-oxotetrahydrofuran derivatives. |
| Fragment Screening | Biophysical screening of the library against the target. | Identify weak-binding picolinamide or tetrahydrofuran hits. |
| Hit Validation & Structural Biology | Confirmation of binding and determination of the binding mode. | Obtain the X-ray crystal structure of the fragment-target complex. |
| Fragment Elaboration | Growing, linking, or merging fragments to increase potency. | Synthesize derivatives where the initial fragment is extended to interact with nearby pockets, or link two fragments that bind in proximity. |
Covalent Modifications and Bioconjugation of this compound
Covalent modifications involve the formation of a stable, covalent bond between a drug molecule and its target protein. This can lead to prolonged duration of action and high potency. While there are no specific reports detailing the use of this compound as a covalent modifier, its chemical structure contains functionalities that could potentially be adapted for this purpose.
The 2-oxotetrahydrofuran ring, being a lactone, is an ester and is susceptible to nucleophilic attack, particularly by reactive nucleophiles on a protein surface such as the side chains of serine, threonine, or cysteine. This could lead to the ring-opening of the lactone and the formation of a covalent bond with the protein. The reactivity of the lactone could be enhanced by introducing electron-withdrawing groups on the tetrahydrofuran ring.
Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or antibody. This strategy is often used in the development of antibody-drug conjugates (ADCs). The this compound scaffold could be functionalized with a reactive handle to enable its conjugation to a biomolecule. For example, a linker with a terminal maleimide (B117702) or NHS ester group could be attached to the picolinamide ring, allowing for reaction with cysteine or lysine (B10760008) residues on a protein, respectively.
Potential sites for covalent modification or attachment of a bioconjugation linker on the this compound scaffold are highlighted in the table below.
| Functional Group | Potential Covalent Reaction | Potential Bioconjugation Strategy |
| 2-Oxotetrahydrofuran (Lactone) | Nucleophilic acyl substitution by a protein nucleophile (e.g., Ser, Cys) leading to ring opening. | Not a typical handle for bioconjugation, but the ring-opened carboxylic acid could be used for further coupling reactions. |
| Picolinamide Pyridine Ring | Could be functionalized with a reactive group (e.g., an electrophile) to act as a covalent warhead. | A linker could be attached to the pyridine ring, terminating in a reactive group for conjugation (e.g., NHS ester, maleimide). |
| Amide Bond | Generally stable, but could be replaced with a more reactive group in a targeted covalent inhibitor design. | Not a direct site for bioconjugation. |
Chemoinformatics and Data Mining for this compound Related Compounds
Chemoinformatics and data mining are computational disciplines that are integral to modern drug discovery. They are used to analyze large datasets of chemical compounds and their biological activities to identify promising new drug candidates and to guide lead optimization.
For compounds related to this compound, chemoinformatic approaches can be applied in several ways:
Virtual Screening: Large chemical databases can be virtually screened to identify other molecules that are structurally similar to the this compound scaffold or that have similar predicted binding properties. This can be done using ligand-based methods (e.g., similarity searching based on molecular fingerprints) or structure-based methods (e.g., docking into the active site of a target protein).
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of this compound analogues with known activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. This can help to prioritize which compounds to synthesize and test.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated based on the structure of this compound and used to search for other diverse molecules that fit the model.
ADMET Prediction: Chemoinformatics tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogues. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with better drug-like properties.
The following table summarizes the application of various chemoinformatics techniques to the study of this compound related compounds.
| Chemoinformatics Technique | Application | Expected Outcome |
| Similarity Searching | Identify commercially available or synthetically accessible analogues. | A list of compounds with similar scaffolds for acquisition or synthesis. |
| Molecular Docking | Predict the binding mode and affinity of analogues to a target protein. | A ranked list of potential binders with predicted poses. |
| QSAR Modeling | Predict the biological activity of new analogues based on their structure. | A predictive model to guide the design of more potent compounds. |
| Pharmacophore Modeling | Identify novel scaffolds that retain the key binding features. | A set of diverse chemical structures with the potential to bind to the same target. |
| ADMET Prediction | Assess the drug-likeness of designed analogues. | An in silico profile of pharmacokinetic and toxicity properties to de-risk lead candidates. |
Advanced Research Methodologies and Future Directions for N 2 Oxotetrahydro 3 Furyl Picolinamide
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
To comprehensively understand the molecular pathways modulated by N-(2-Oxotetrahydro-3-furyl)picolinamide, a multi-omics approach would be highly informative. By integrating genomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to this compound, facilitating mechanism-of-action studies and the identification of biomarkers.
Genomics: Genomic analysis could be employed to identify genetic factors that influence cellular sensitivity to this compound. For instance, a genome-wide association study (GWAS) in different cell lines could reveal single nucleotide polymorphisms (SNPs) that correlate with the compound's efficacy.
Proteomics: Proteomic studies are essential for identifying the direct protein targets of this compound and characterizing downstream changes in protein expression and post-translational modifications. nih.gov Techniques such as thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) could be utilized to identify direct binding partners. Quantitative proteomics, using methods like isobaric tags for relative and absolute quantitation (TMT), can reveal global changes in the proteome following treatment. nih.gov
Metabolomics: Metabolomic profiling offers insights into the functional consequences of target engagement by this compound, revealing alterations in metabolic pathways. By analyzing the levels of endogenous metabolites, researchers can understand how the compound impacts cellular metabolism, which can be indicative of its therapeutic effect or potential off-target effects.
Interactive Data Table: Proposed Omics Strategy
| Omics Discipline | Methodology | Objective | Potential Findings |
| Genomics | Genome-Wide Association Study (GWAS) | To identify genetic determinants of response to the compound. | SNPs associated with sensitivity or resistance. |
| Proteomics | Thermal Proteome Profiling (TPP) | To identify direct protein targets. | Candidate binding proteins. |
| Proteomics | Isobaric Tags for Relative and Absolute Quantitation (TMT) | To quantify global changes in protein expression. | Dysregulated pathways and networks. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | To profile changes in cellular metabolites. | Altered metabolic pathways. |
Application of Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation
Once potential protein targets of this compound are identified through proteomic approaches, gene editing technologies like CRISPR/Cas9 are invaluable for validating these targets. nih.govnabea.pub This technology allows for precise modifications to the genome, enabling researchers to confirm whether the observed effects of the compound are mediated through a specific protein. nabea.pub
A systematic approach to target validation would involve creating knockout cell lines for each candidate target gene. If the knockout of a particular gene phenocopies the effects of treatment with this compound, it provides strong evidence that the protein encoded by that gene is a key mediator of the compound's activity. Conversely, if the knockout cell line is resistant to the compound, it suggests the protein is necessary for its mechanism of action.
Further validation can be achieved by introducing specific mutations into the target gene that are predicted to disrupt the binding of this compound. If cells expressing the mutated protein are no longer responsive to the compound, this provides definitive evidence of a direct interaction. The efficiency of CRISPR-Cas9 in generating these cellular models has streamlined the process of target validation in drug discovery. nih.govnih.gov
Interactive Data Table: CRISPR/Cas9 Target Validation Workflow
| Step | CRISPR/Cas9 Application | Purpose | Expected Outcome |
| 1 | Gene Knockout | To eliminate the expression of a candidate target protein. | Determine if the absence of the protein mimics or blocks the compound's effect. |
| 2 | Point Mutation Introduction | To alter the putative binding site of the compound on the target protein. | Confirm direct binding and functional interaction. |
| 3 | CRISPR Interference (CRISPRi) | To repress the expression of the target gene without altering the DNA sequence. | Provide an orthogonal method for validating the target. |
| 4 | CRISPR Activation (CRISPRa) | To overexpress the target protein. | Assess if increased target levels enhance the compound's effect. |
Advanced Imaging Techniques for Cellular Localization and Dynamics
Understanding where this compound localizes within a cell is critical for elucidating its mechanism of action. Advanced imaging techniques can provide high-resolution spatial and temporal information about the compound's distribution and its effects on cellular structures.
To visualize the compound, a fluorescently tagged derivative of this compound could be synthesized. This probe would allow for direct visualization using techniques such as confocal microscopy or super-resolution microscopy. These methods can reveal the compound's accumulation in specific organelles or subcellular compartments.
Furthermore, advanced imaging can be used to observe the dynamic cellular processes that are affected by the compound. For example, live-cell imaging can monitor changes in organelle morphology, protein trafficking, or cytoskeletal dynamics in real-time upon treatment with this compound. Techniques like Förster resonance energy transfer (FRET) could also be employed to study the compound's interaction with its target protein in living cells.
Development of Novel Biosensors and Probes for this compound Activity
The development of novel biosensors and probes would enable the direct and real-time measurement of the activity of this compound and its engagement with its target. researchgate.net These tools are crucial for high-throughput screening of compound analogs and for studying the kinetics of target engagement in a cellular context.
One approach would be to develop a FRET-based biosensor. This could involve fusing fluorescent proteins to the target protein in a way that its conformation changes upon binding of this compound, leading to a change in the FRET signal. Such a biosensor could be expressed in cells to monitor target engagement in real-time.
Another strategy is the design of activity-based probes. These probes would be chemically modified versions of this compound that covalently bind to the active site of their target protein. By including a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, these probes can be used to visualize and quantify the active population of the target protein. thno.org
Exploration of Unconventional Therapeutic Modalities and Delivery Systems for this compound
To enhance the therapeutic potential of this compound, the exploration of unconventional therapeutic modalities and advanced delivery systems is warranted. These strategies can improve the compound's solubility, stability, and biodistribution, leading to enhanced efficacy and reduced off-target effects.
One promising approach is the encapsulation of this compound into nanoparticles or liposomes. nih.gov These delivery vehicles can protect the compound from degradation, control its release, and potentially target it to specific tissues or cell types by functionalizing the surface of the nanoparticle with targeting ligands.
Another avenue for exploration is the development of prodrugs of this compound. A prodrug is an inactive derivative of the compound that is converted into its active form in the body, often at the site of action. This can improve the pharmacokinetic properties of the compound and reduce systemic toxicity.
Interactive Data Table: Advanced Delivery Systems for this compound
| Delivery System | Description | Potential Advantage |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds. nih.gov | Improved solubility and biocompatibility. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled release and potential for surface functionalization for targeting. |
| Dextran Formulations | Formulations using a complex branched glucan. | Can have a protective effect against oxidative stress induced by drug cytotoxicity. mdpi.com |
| Prodrugs | Chemically modified, inactive forms of the drug that are metabolized into the active form. | Enhanced bioavailability and targeted release. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
